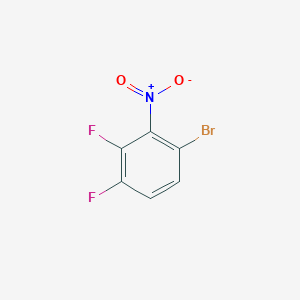

1-Bromo-3,4-difluoro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWSXHLDNEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646446 | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-47-0 | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,3-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3,4-difluoro-2-nitrobenzene CAS number

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights.

Core Compound Identity and Properties

This compound is a highly functionalized aromatic compound, valued for its unique electronic and steric properties that make it a versatile building block in organic synthesis.

Chemical Abstract Service (CAS) Number : 884495-47-0[1][2][3]

Molecular Formula : C₆H₂BrF₂NO₂[2][3]

Molecular Weight : 237.99 g/mol [1]

The strategic placement of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring creates a highly electron-deficient system. This unique substitution pattern is the foundation of its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Nitro-3,4-difluoro-bromobenzene | [3] |

| Boiling Point | 233.1 ± 35.0 °C (Predicted) | |

| Storage Temperature | 2-8°C | |

| InChI Key | QYDCWSXHLDNEBD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through the direct electrophilic bromination of a difluoronitrobenzene precursor. Understanding the directing effects of the existing substituents is critical for achieving high regioselectivity.

The Electrophilic Aromatic Bromination Approach

The most common starting material for this synthesis is 3,4-difluoronitrobenzene . The substituents on the ring dictate the position of the incoming electrophile (Br⁺).

-

Nitro Group (-NO₂) : A powerful electron-withdrawing group that is strongly deactivating and a meta-director.

-

Fluorine Atoms (-F) : Halogens are deactivating yet ortho, para-directors due to the interplay of their inductive and resonance effects.

The combined influence of these groups directs the bromine atom to the position ortho to the nitro group and adjacent to the C-4 fluorine atom, yielding the desired product.[1] Common brominating agents include elemental bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or the more selective N-bromosuccinimide (NBS).[1]

Caption: Electrophilic bromination of 3,4-difluoronitrobenzene.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective : To synthesize this compound via electrophilic bromination.

Materials :

-

3,4-Difluoronitrobenzene

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluoronitrobenzene (1.0 eq) in dichloromethane.

-

Cooling : Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and prevent side-product formation.

-

Catalyst Addition : Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

-

Bromination : Add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes. The slow addition maintains temperature control. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

-

Quenching : Once the reaction is complete, carefully pour the mixture over ice water. This neutralizes the strong acid and precipitates the product.

-

Workup : Transfer the mixture to a separatory funnel.

-

Wash sequentially with saturated sodium bisulfite solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Separate the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization or column chromatography to obtain the final product of high purity.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following table summarizes the expected spectroscopic data for verifying the identity and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), with splitting patterns influenced by both fluorine and bromine atoms. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with characteristic C-F and C-Br coupling constants. |

| FT-IR | Characteristic peaks for C-NO₂ (approx. 1530 and 1350 cm⁻¹), C-F (approx. 1200-1000 cm⁻¹), and C-Br (approx. 700-600 cm⁻¹) stretching vibrations. |

| Mass Spec. | Molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M+2 peaks with ~1:1 ratio). |

Reactivity and Applications in Drug Development

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for building complex molecular architectures.

Core Reactivity Pillars

-

Nucleophilic Aromatic Substitution (SNAr) : The powerful electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring highly susceptible to attack by nucleophiles. This allows for the displacement of a fluorine atom, providing a pathway to introduce diverse functionalities.[1]

-

Cross-Coupling Reactions : The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4][5][6]

-

Nitro Group Reduction : The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functionalities prevalent in pharmaceuticals.[4][5]

Caption: Key synthetic pathways using the target compound.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4][7] this compound provides a reliable scaffold to introduce a di-fluorinated phenyl ring into a target molecule. This makes it a valuable intermediate in the synthesis of novel anti-cancer, anti-inflammatory, and antiviral agents.[4][7]

Safety, Handling, and Storage

As with many halogenated nitroaromatic compounds, proper handling is imperative.

GHS Hazard Statements :

-

H302 : Harmful if swallowed.[8]

-

H312 : Harmful in contact with skin.[8]

-

H315 : Causes skin irritation.[8]

-

H319 : Causes serious eye irritation.[8]

-

H332 : Harmful if inhaled.[8]

-

H335 : May cause respiratory irritation.[8]

Safe Handling Protocol :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Recommended storage is between 2-8°C.

Caption: Workflow for safe handling of the compound.

References

- 1. This compound | 884495-47-0 | Benchchem [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 8. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene, a highly versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthetic methodologies, chemical reactivity, and critical applications, grounding all claims in authoritative scientific data.

Section 1: Core Physicochemical Properties and Structural Analysis

This compound (CAS No: 884495-47-0) is a strategically substituted aromatic compound whose utility stems from the unique interplay of its functional groups.[1] The strategic placement of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring creates a highly reactive and versatile scaffold for advanced organic synthesis.[1]

The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring electron-deficient, which is a critical feature dictating its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom serves as an excellent leaving group in SNAr reactions and is also amenable to a variety of metal-catalyzed cross-coupling reactions.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 237.99 g/mol | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3] |

| CAS Number | 884495-47-0 | [1] |

| Boiling Point | 233.1 ± 35.0 °C (Predicted) | |

| Appearance | White or colorless to brown powder, lump, or clear liquid | |

| Purity | Typically ≥95% | [4] |

| InChI Key | QYDCWSXHLDNEBD-UHFFFAOYSA-N | [1] |

Structural Elucidation and Electronic Effects

The functionality of this molecule is dictated by the electronic contributions of its substituents. Understanding these effects is paramount for predicting its behavior in chemical reactions.

Caption: Electronic effects of substituents on the this compound ring.

Section 2: Synthesis and Purification Protocols

The synthesis of this compound is a well-defined process, typically achieved through electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity due to the competing directing effects of the existing substituents.[1]

Primary Synthetic Pathway: Electrophilic Bromination

The most common route involves the direct bromination of a 1,2-difluoro-3-nitrobenzene precursor.[1] The nitro group is a strong meta-director, while the fluorine atoms are ortho, para-directors. This creates a complex regiochemical environment where precise control of reaction conditions is essential to favor substitution at the desired C-6 position.[1]

Causality of Reagent Choice:

-

Brominating Agent: Elemental bromine (Br₂) is a standard choice. For enhanced selectivity and milder conditions, N-bromosuccinimide (NBS) can be employed.[1]

-

Catalyst: A Lewis acid such as iron(III) bromide (FeBr₃) or iron powder is required to polarize the Br-Br bond, generating a potent electrophile (Br⁺) capable of attacking the deactivated aromatic ring.[1]

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charge Reactor: To the flask, add the starting material, 1,2-difluoro-3-nitrobenzene (1.0 eq), and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Carefully add the Lewis acid catalyst, such as iron powder (0.1 eq).[5]

-

Bromine Addition: While stirring vigorously, add a solution of elemental bromine (1.1 eq) in the same solvent dropwise via the dropping funnel.[5] Maintain the reaction temperature as specified by the chosen procedure, typically between 25-50°C.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture and carefully pour it into an aqueous solution of a reducing agent, like sodium bisulfite, to quench any unreacted bromine.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ether or ethyl acetate).[6] Wash the combined organic layers sequentially with aqueous sodium bicarbonate and brine.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it a powerful building block for constructing complex molecular architectures.

Caption: Key synthetic transformations of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, especially from the ortho position, strongly activates the ring for SNAr.[1] Nucleophiles can displace the fluorine atoms or the bromine atom, with the regioselectivity depending on the specific nucleophile and reaction conditions. This pathway is fundamental for introducing a wide range of functional groups.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][7] This allows for the precise formation of carbon-carbon or carbon-heteroatom bonds, essential for building the core scaffolds of many pharmaceutical agents.[8]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents like hydrogen gas with a palladium catalyst, or tin(II) chloride.[8][9] The resulting aniline derivative is a critical precursor for synthesizing nitrogen-containing heterocycles, amides, and other functionalities prevalent in bioactive molecules.[8]

Section 4: Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it a coveted intermediate in several research-intensive industries.

-

Pharmaceutical Development: This building block is extensively used in the synthesis of novel therapeutic agents.[8] The incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity.[1][8] Its derivatives are explored for a range of indications, including anti-cancer, anti-inflammatory, and antiviral therapies.[8][10] The ability to functionalize the molecule at three different points provides chemists with the flexibility to fine-tune pharmacological properties and conduct extensive structure-activity relationship (SAR) studies.[7]

-

Agrochemicals: In agrochemical research, this intermediate is used to develop new classes of herbicides, fungicides, and pesticides.[7][9][11] The halogenated and nitrated aromatic core can be modified to create active ingredients with high efficacy and specific modes of action against target pests or weeds.[9]

Section 5: Safety, Handling, and Disposal

Due to its reactive nature and potential toxicity, this compound must be handled with appropriate care.

GHS Hazard Classification

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2] |

| Target Organ Toxicity | H335: May cause respiratory irritation | [2][3] |

Protocol: Safe Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[14] Prevent contact with skin and eyes.[12]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[13][14]

-

Skin: If on skin, wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[14][15]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13][14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

- 1. This compound | 884495-47-0 | Benchchem [benchchem.com]

- 2. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labcompare.com [labcompare.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 11. chemimpex.com [chemimpex.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 321-17-5|1-Bromo-4,5-difluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, halogenated nitroaromatic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial intermediates in the construction of complex molecular architectures. Among these, 1-Bromo-3,4-difluoro-2-nitrobenzene has emerged as a compound of significant interest. The strategic placement of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring creates a highly activated and functionalized scaffold, offering a confluence of reactivity that can be selectively exploited. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is fundamental to its safe handling, application in reactions, and purification. While some experimental data for this compound is not extensively reported in the literature, a combination of available data and predicted properties provides a solid foundation for its use.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrF₂NO₂ | |

| Molecular Weight | 237.99 g/mol | [1] |

| CAS Number | 884495-47-0 | [1] |

| Boiling Point | 233.1 ± 35.0 °C | |

| Melting Point | Not available | |

| Density | Not available | |

| Appearance | Expected to be a solid at room temperature, likely pale yellow to yellow-orange crystals or powder, similar to related compounds. | [2] |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as ethers, halogenated hydrocarbons, and aromatic solvents. |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The electron-withdrawing effects of the nitro and fluorine substituents would shift these signals downfield. The coupling patterns (doublets of doublets) would be complex due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbons attached to the electronegative fluorine, bromine, and nitro groups will show characteristic chemical shifts and carbon-fluorine coupling constants.

¹⁹F NMR Spectroscopy: This is a critical technique for characterizing this compound. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Aromatic C-H stretching and bending vibrations, as well as C-F and C-Br stretching frequencies, will also be present.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents in this compound governs its reactivity, making it a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring of this compound is highly susceptible to attack by nucleophiles. The nitro group, being a powerful activating group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution of one of the leaving groups (fluorine or bromine). The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. This reactivity is a powerful tool for introducing a wide range of functionalities onto the aromatic ring.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Key examples include:

-

Suzuki Coupling: Reaction with a boronic acid or its ester to form a biaryl compound.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Stille Coupling: Reaction with an organostannane to create a new carbon-carbon bond.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions provide access to a vast array of complex molecules, making this compound a valuable starting material in medicinal chemistry and materials science.[1]

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution on a pre-functionalized benzene ring. A common and logical approach is the bromination of 3,4-difluoronitrobenzene. The directing effects of the existing substituents guide the incoming electrophile (Br⁺). The nitro group is a strong deactivating and meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing. The interplay of these electronic influences directs the bromine to the position ortho to the nitro group.[1]

Experimental Protocol: Bromination of 3,4-Difluoronitrobenzene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

3,4-Difluoronitrobenzene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoronitrobenzene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Portion-wise, add N-Bromosuccinimide (1.05 eq) to the cooled, stirring solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.

-

Drug Discovery: The fluorinated nitroaromatic scaffold is a common motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo and nitro functionalities provide handles for further chemical modifications to build complex molecular libraries for high-throughput screening.[4]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can improve the efficacy and environmental profile of pesticides and herbicides. This compound serves as a key intermediate in the synthesis of novel crop protection agents.

-

Materials Science: The electron-deficient nature of the aromatic ring can be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis. Its unique electronic and structural features, arising from the interplay of its bromo, difluoro, and nitro substituents, make it a valuable tool for the construction of complex molecules. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is crucial for its effective and safe utilization in research and development. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the importance of key building blocks like this compound in enabling innovation is undeniable.

References

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-3,4-difluoro-2-nitrobenzene in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized aromatic building blocks is paramount. Among these, this compound (CAS No: 884495-47-0) has emerged as a pivotal intermediate, prized for its unique substitution pattern that imparts a versatile reactivity profile.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of complex molecular architectures for pharmaceutical development.

The intrinsic value of this compound lies in the orchestrated interplay of its substituents. The potent electron-withdrawing nitro group, in conjunction with two fluorine atoms, renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, activating the molecule for a range of chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while its position ortho to the nitro group and adjacent to a fluorine atom creates a unique environment for nucleophilic aromatic substitution (SNAr) reactions.[1] This trifecta of functionalities allows for sequential and regioselective modifications, making it an invaluable scaffold in the multi-step synthesis of bioactive compounds. The incorporation of fluorine atoms is particularly significant, as fluorine is a bioisostere of hydrogen that can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 884495-47-0 | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Boiling Point | 233.1 ± 35.0 °C | |

| Melting Point | Not explicitly reported for this isomer. Isomers such as 1-Bromo-2,5-difluoro-4-nitrobenzene have a melting point range of 52.0-62.0 °C. | [2] |

| Solubility | Soluble in many organic solvents such as acetone, toluene, and chloroform. | [3] |

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to the two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the neighboring electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each of the six carbon atoms in the aromatic ring, with the carbons attached to the bromine, fluorine, and nitro groups exhibiting characteristic chemical shifts.

-

¹⁹F NMR: Fluorine-19 NMR spectroscopy is a crucial technique for confirming the presence and chemical environment of the two fluorine atoms.

-

Mass Spectrometry: This technique will confirm the molecular weight of the compound.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitably substituted benzene ring. The two primary retrosynthetic approaches involve either the bromination of a difluoronitrobenzene precursor or the nitration of a bromodifluorobenzene precursor. The choice of route is often dictated by the commercial availability of starting materials and the desired regioselectivity.

Route 1: Electrophilic Bromination of 3,4-Difluoronitrobenzene

This is a common and direct method for the synthesis of this compound.[1]

Causality Behind Experimental Choices:

The directing effects of the substituents on the 3,4-difluoronitrobenzene ring are crucial for achieving the desired regioselectivity. The nitro group is a strong deactivating group and a meta-director, while the fluorine atoms are deactivating but ortho, para-directors. The interplay of these electronic effects guides the incoming electrophile (Br⁺) to the desired position.[1] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the bromine molecule, generating a more potent electrophile capable of reacting with the deactivated aromatic ring.

Experimental Protocol: General Procedure for Electrophilic Bromination

-

Reaction Setup: To a solution of 3,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of a Lewis acid (e.g., FeBr₃).

-

Addition of Bromine: Slowly add elemental bromine (Br₂) to the reaction mixture at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite) to remove excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Route 2: Nitration of 1-Bromo-3,4-difluorobenzene

An alternative approach involves the nitration of 1-bromo-3,4-difluorobenzene.

Causality Behind Experimental Choices:

In this route, the directing effects of the bromine and fluorine atoms guide the incoming nitronium ion (NO₂⁺). Both halogens are ortho, para-directors. The nitration will predominantly occur at the positions activated by these substituents. A mixture of nitric acid and sulfuric acid is the standard nitrating agent, as the sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion.

Key Reactions and Applications in Drug Development

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The bromine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[1]

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: Dissolve this compound and the desired amine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the HBr formed during the reaction.

-

Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound.[4]

-

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene.

-

Buchwald-Hartwig Amination: This is another method to form a carbon-nitrogen bond by coupling the aryl bromide with an amine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degassing and Heating: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-110 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.[4]

Application in the Synthesis of Vemurafenib

A significant application demonstrating the utility of this structural motif is in the synthesis of the BRAF kinase inhibitor Vemurafenib , a drug used to treat melanoma. While the direct use of this compound in the patented synthesis of Vemurafenib is not explicitly detailed in the initial search results, a closely related analog, 3-bromo-2,4-difluoro-aniline, is a key intermediate.[5] The synthesis of this aniline precursor would logically proceed from the reduction of this compound.

Synthetic Utility Workflow:

This highlights the role of this compound as a critical starting material for accessing key intermediates in the synthesis of complex drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom, activating fluorine atoms, and a modifiable nitro group provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics.

References

- 1. This compound | 884495-47-0 | Benchchem [benchchem.com]

- 2. 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene

Abstract

1-Bromo-3,4-difluoro-2-nitrobenzene is a strategically important chemical intermediate, distinguished by its unique substitution pattern that confers a versatile reactivity profile.[1] This guide provides a comprehensive overview of a primary synthetic pathway for this compound: the electrophilic nitration of 1-bromo-3,4-difluorobenzene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the synthesis of halogenated nitroaromatic compounds.

Introduction: The Significance of this compound

Halogenated nitrobenzenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules.[1][2] The title compound, this compound, is of particular interest. Its structure, featuring a bromine atom ortho to a nitro group and flanked by two fluorine atoms, creates a highly electron-deficient aromatic ring. This electronic arrangement activates the molecule for various transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring susceptible to attack by nucleophiles, allowing for the displacement of the halogen atoms.[1]

-

Cross-Coupling Reactions: The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds.[1]

These reactive properties make this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of a difluoronitrobenzene moiety can enhance biological activity and modulate physicochemical properties.[3][4]

Strategic Synthesis Pathway: Electrophilic Nitration

The most logical and direct method for preparing this compound is the electrophilic aromatic substitution (EAS) nitration of 1-bromo-3,4-difluorobenzene.[1] This pathway is governed by the directing effects of the substituents already present on the benzene ring.

Mechanistic Rationale and Regioselectivity

The core of this synthesis is the reaction of an aromatic ring with a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Electrophile: The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5][6][7]

Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Directing Effects: Once formed, the nitronium ion is attacked by the electron-rich π-system of the 1-bromo-3,4-difluorobenzene ring. The position of this attack (regioselectivity) is not random but is directed by the existing bromo and fluoro substituents.

-

Halogens as Ortho-, Para-Directors: Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effect, which slows the overall rate of reaction compared to benzene.[8][9] However, they possess lone pairs of electrons that can be donated into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) when the attack occurs at the ortho or para positions.[10][11] This resonance stabilization makes halogens ortho-, para-directors.[9][10]

In the case of 1-bromo-3,4-difluorobenzene, the potential sites for nitration are C2, C5, and C6.

-

Position C2: This position is ortho to the bromine at C1 and ortho to the fluorine at C3. Both substituents strongly favor substitution at this site.

-

Position C5: This position is ortho to the fluorine at C4 and meta to the bromine at C1.

-

Position C6: This position is para to the fluorine at C3 and ortho to the bromine at C1.

Due to the additive directing effects of the C1-bromo and C3-fluoro groups, the C2 position is the most electronically favored site for electrophilic attack, leading to the desired product, this compound.

Visualization of Synthesis and Mechanism

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from the starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram illustrates the step-wise mechanism of electrophilic aromatic substitution.

Caption: Mechanism of electrophilic nitration on the benzene ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar halogenated benzene derivatives. Researchers should perform their own risk assessment and optimization.

Materials and Reagents

| Compound/Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |

| 1-Bromo-3,4-difluorobenzene | 348-61-8 | C₆H₃BrF₂ | 192.99 |

| Concentrated Sulfuric Acid (~98%) | 7664-93-9 | H₂SO₄ | 98.08 |

| Concentrated Nitric Acid (~70%) | 7697-37-2 | HNO₃ | 63.01 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| Isopropyl Ether | 108-20-3 | C₆H₁₄O | 102.17 |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 45 mL). Stir the mixture at ambient temperature until the starting material is fully dissolved.

-

Temperature Control: Cool the flask in an ice/water bath to bring the internal temperature down to 0-5 °C.

-

Addition of Nitrating Agent: From the dropping funnel, add concentrated nitric acid (e.g., 0.11 mol) dropwise to the stirred solution. Crucially, maintain the internal temperature below 55°C to prevent over-nitration and side reactions. The addition should be slow and controlled.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for approximately 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (e.g., 300 g) with vigorous stirring. A precipitate (the crude product) should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether, to afford the purified this compound.

Product Characterization and Safety

Physicochemical Properties

| Property | Value |

| CAS Number | 884495-47-0 |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Boiling Point | 233.1±35.0 °C (Predicted) |

Data sourced from available chemical databases.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Handling of Product: Halogenated nitroaromatics should be handled with care as they can be irritants and are potentially toxic. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The synthesis of this compound via electrophilic nitration of 1-bromo-3,4-difluorobenzene is a reliable and regioselective process rooted in the fundamental principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents, is paramount for predicting the outcome. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by employing standard workup and purification techniques, this valuable synthetic intermediate can be prepared in high purity for application in advanced chemical research and development.

References

- 1. This compound | 884495-47-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. stmarys-ca.edu [stmarys-ca.edu]

- 9. youtube.com [youtube.com]

- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 11. longdom.org [longdom.org]

Spectroscopic data for 1-Bromo-3,4-difluoro-2-nitrobenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3,4-difluoro-2-nitrobenzene

Introduction: Unveiling a Versatile Synthetic Scaffold

This compound (CAS No: 884495-47-0; Molecular Weight: 237.99 g/mol ) is a polysubstituted benzene derivative of significant interest in modern organic synthesis.[1][2] Its unique arrangement of electron-withdrawing groups (nitro, fluoro) and reactive handles (bromo) creates a highly versatile and electron-deficient aromatic scaffold.[1] This structure is primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions and cross-coupling methodologies.[1]

For researchers in drug development and materials science, unambiguous structural confirmation of such a key intermediate is paramount. The purity and identity of the starting material directly impact the success, yield, and purity of subsequent synthetic steps. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will explain the causality behind the expected spectral features and provide a framework for confident structural elucidation.

Molecular Structure and Its Spectroscopic Implications

The spectroscopic "fingerprint" of a molecule is a direct consequence of its electronic and atomic arrangement. The structure of this compound presents several key features that dictate its appearance in various spectroscopic analyses.

-

Aromatic System: A benzene ring with two remaining protons.

-

Nitro Group (-NO₂): A powerful electron-withdrawing and deshielding group.

-

Halogens (-F, -Br): Electronegative substituents that induce significant electronic effects and, in the case of fluorine, produce characteristic nuclear magnetic resonance (NMR) couplings.

These features create a rigid and electronically distinct environment, allowing for precise characterization.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is the first line of inquiry for structural analysis. For this molecule, we expect to see signals corresponding to the two aromatic protons, H-5 and H-6.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The powerful deshielding effect of the ortho-nitro group, combined with the effects from the adjacent halogens, will shift these proton signals significantly downfield into the 7.5-8.5 ppm range.

-

H-6 Signal: This proton is ortho to the C-Br bond and meta to the C-F bond at position 4. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³JHH) and the fluorine at C-4 (meta coupling, ⁴JHF).

-

H-5 Signal: This proton is ortho to H-6 (³JHH) and ortho to the fluorine at C-4 (³JHF). It is also meta to the fluorine at C-3 (⁴JHF). This will likely result in a complex multiplet, often appearing as a doublet of triplets (dt) or a triplet of doublets (td), depending on the relative magnitudes of the coupling constants.

Expertise & Causality: The magnitude of hydrogen-fluorine coupling (JHF) is crucial for assignment. Ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF). This difference allows us to distinguish H-5, which has a large ortho coupling to F-4, from H-6, which has only smaller meta couplings to the fluorines.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.8 - 8.2 | dd | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F4 ≈ 4-6 Hz |

| H-5 | ~7.6 - 8.0 | dt or ddd | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 7-9 Hz, ⁴JH5-F3 ≈ 4-6 Hz |

Carbon (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon in the aromatic ring. The chemical shifts and, critically, the carbon-fluorine coupling constants (JCF), provide a wealth of structural information.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbons directly bonded to fluorine will exhibit large one-bond couplings (¹JCF), which are diagnostically significant. Carbons further away will show smaller but still observable multi-bond couplings.

Expertise & Causality: The ¹JCF coupling constant is typically very large (240-270 Hz), making the signals for C-3 and C-4 unmistakable. The carbon attached to the electron-withdrawing nitro group (C-2) will be significantly deshielded. The carbon bearing the bromine (C-1) is subject to the "heavy atom effect," which can sometimes shift its signal to a more shielded (upfield) position than might otherwise be expected. Interpreting complex ¹³C spectra of fluorinated compounds often benefits from specialized techniques like simultaneous proton and fluorine decoupling.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from F-coupling) | Coupling Constants (Hz) |

| C-1 (C-Br) | ~115 - 125 | dd | ²JC1-F, ³JC1-F |

| C-2 (C-NO₂) | ~145 - 155 | dd | ²JC2-F3, ³JC2-F4 |

| C-3 (C-F) | ~150 - 160 | d | ¹JC3-F3 ≈ 250-270 Hz |

| C-4 (C-F) | ~155 - 165 | d | ¹JC4-F4 ≈ 250-270 Hz |

| C-5 (C-H) | ~120 - 130 | dd | ²JC5-F4, ³JC5-F3 |

| C-6 (C-H) | ~125 - 135 | d | ³JC6-F4 |

Note: The multiplicities and J-values for C-1, C-2, C-5, and C-6 can be complex due to multiple fluorine couplings.

Fluorine (¹⁹F) NMR Spectroscopy

For a fluorinated molecule, ¹⁹F NMR is an indispensable tool.[1] It directly observes the fluorine nuclei, providing clean, sensitive data on their chemical environment.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): We expect two distinct signals for the two non-equivalent fluorine atoms, F-3 and F-4.

-

F-3 Signal: This fluorine will appear as a doublet of doublets (dd) due to coupling with the adjacent F-4 (ortho, ³JFF) and the more distant H-5 (meta, ⁴JHF).

-

F-4 Signal: This fluorine will also appear as a doublet of doublets (dd) due to coupling with F-3 (ortho, ³JFF) and the adjacent H-5 (ortho, ³JHF).

Expertise & Causality: The ortho F-F coupling (³JFF) is typically around 20 Hz. The relative chemical shifts of F-3 and F-4 will be influenced by the electronic effects of the ortho- and para-substituents (Br, NO₂).

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| F-3 | -120 to -140 | dd | ³JF3-F4 ≈ 20 Hz, ⁴JF3-H5 ≈ 4-6 Hz |

| F-4 | -110 to -130 | dd | ³JF3-F4 ≈ 20 Hz, ³JF4-H5 ≈ 7-9 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Absorptions (KBr Pellet): The spectrum will be dominated by strong absorptions from the nitro group.

Expertise & Causality: The two strong, sharp bands for the nitro group are one of the most reliable features in the IR spectrum. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The C-F bonds give rise to strong absorptions in the fingerprint region, while the C-Br stretch is often weak and falls at a low frequency, sometimes outside the standard measurement range.

| **Wavenumber (cm⁻¹) ** | Vibration Type | Intensity |

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1600-1450 | Aromatic C=C Stretch | Medium |

| ~1520-1560 | -NO₂ Asymmetric Stretch | Strong |

| ~1330-1370 | -NO₂ Symmetric Stretch | Strong |

| ~1200-1000 | C-F Stretch | Strong |

| < 700 | C-Br Stretch | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of the molecular formula.

Predicted Mass Spectrum (Electron Ionization, EI): The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks ("a doublet") separated by 2 m/z units, with nearly equal intensity. This M⁺ / M+2 pattern is a classic signature for a monobrominated compound and is a critical piece of evidence for structural confirmation.

| m/z Value | Assignment | Key Feature |

| 237 / 239 | [M]⁺ | Molecular Ion. 1:1 intensity doublet confirms one Br atom. |

| 191 / 193 | [M - NO₂]⁺ | Loss of the nitro group. |

| 158 | [M - Br]⁺ | Loss of the bromine atom. |

| 112 | [C₅H₂F₂]⁺ | Loss of Br and NO₂. |

Recommended Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reliable data, standardized protocols must be employed. This represents a self-validating system where each piece of spectroscopic data corroborates the others.

Standard Operating Procedures:

-

Sample Preparation: Ensure the sample is dry and free of residual solvents. For NMR, dissolve ~10-20 mg in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For IR, prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

-

NMR Acquisition: Use a spectrometer of at least 400 MHz for ¹H. Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra. Reference ¹H to TMS at 0.00 ppm, ¹³C to the CDCl₃ solvent peak at 77.16 ppm, and ¹⁹F to an external standard like CFCl₃ at 0.00 ppm.

-

IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.

-

MS Acquisition: Use Electron Ionization (EI) at 70 eV to induce fragmentation and allow for library matching. Record the mass-to-charge ratio over a range of at least 50-300 m/z.

-

Data Analysis: Integrate and analyze all spectra in concert. The ¹H and ¹³C assignments should be mutually consistent with HSQC/HMBC data if acquired. The molecular formula derived from MS must match the structure proposed by NMR and IR.

Caption: A validated workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of multiple techniques. The characteristic downfield shifts and complex coupling patterns in the ¹H NMR, the large ¹JCF splittings in the ¹³C NMR, the two distinct signals in the ¹⁹F NMR, the strong nitro group absorptions in the IR spectrum, and the definitive M⁺/M+2 isotopic pattern in the mass spectrum together provide an unambiguous and robust confirmation of its structure. Adherence to rigorous experimental protocols ensures that the data obtained is both accurate and reliable, providing a solid foundation for its application in further chemical research.

References

1-Bromo-3,4-difluoro-2-nitrobenzene safety and handling

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,4-difluoro-2-nitrobenzene

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 884495-47-0). It is intended for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. The guidance herein is synthesized from established safety data sheets, chemical reactivity profiles, and field-proven laboratory best practices.

Understanding the Compound: A Chemist's Perspective

This compound is a highly functionalized aromatic compound. Its utility in organic synthesis, particularly in the development of novel pharmaceutical candidates, stems from the unique interplay of its substituents. The presence of a nitro group, two fluorine atoms, and a bromine atom on the benzene ring creates a highly electron-deficient scaffold.[1] This electronic arrangement makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where either the bromine or fluorine atoms can act as leaving groups.[1] Furthermore, the carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1]

However, the very features that make this compound a powerful synthetic tool also dictate its hazardous properties. The electron-withdrawing nature of the substituents and its classification as a nitrobenzene derivative necessitate a rigorous and informed approach to safety.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

GHS Classification Summary

The compound presents acute toxicity risks through multiple exposure routes, as well as significant irritant properties.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |

| Skin Irritation | H315 | Causes skin irritation | |

| Serious Eye Irritation | H319 | Causes serious eye irritation | |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Note: While the GHS classifications for the exact CAS number 884495-47-0 are provided by some suppliers, it is crucial to consult the specific Safety Data Sheet (SDS) provided with your batch. The toxicological properties of this material have not been exhaustively investigated.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior in the laboratory environment.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | |

| Molecular Weight | 237.99 g/mol | |

| Boiling Point | 233.1 ± 35.0 °C | |

| Storage | Recommended 2-8°C, away from incompatible materials. |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures first. This framework should guide all laboratory planning involving this compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Bromo-3,4-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3,4-difluoro-2-nitrobenzene, a key intermediate in contemporary organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive resource for laboratory professionals.

Introduction: The Significance of this compound

This compound is a highly versatile synthetic building block, distinguished by its unique substitution pattern on the benzene ring. The presence of bromine, two fluorine atoms, and a nitro group creates a molecule with a specific electronic profile, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] The interplay of these functional groups allows for regioselective transformations, providing chemists with a powerful tool for targeted synthesis.[1]

A thorough understanding of its solubility is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and crystallization processes, and is a critical parameter in the development of new chemical entities.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | Crysdot LLC |

| Molecular Weight | 237.99 g/mol | Crysdot LLC, Benchchem[1] |

| Boiling Point | 233.1 ± 35.0 °C | Crysdot LLC |

| Appearance | Light yellow to yellow liquid or solid | China Zhejiang Zhonghan Chemical Co.,Ltd.[2] |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure and Polarity:

This compound possesses a complex polarity. The benzene ring itself is nonpolar. However, the substituents—bromine, fluorine, and the nitro group—are highly electronegative, creating significant dipole moments. The nitro group, in particular, is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient.[1] This intricate arrangement of polar groups on a nonpolar scaffold suggests that the molecule will exhibit intermediate polarity.

Predicted Solubility:

-

Water: Due to the predominantly nonpolar benzene ring and the lack of hydrogen bond-donating groups, this compound is expected to have very low solubility in water. Safety data sheets for similar compounds confirm that they are not likely to be mobile in the environment due to low water solubility.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving the compound. Their polarity can interact favorably with the polar functional groups of the molecule, while their organic nature can solvate the benzene ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the benzene ring would be readily solvated, the highly polar nitro and fluoro groups may limit solubility in extremely nonpolar solvents. Moderate solubility is anticipated.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should be able to dissolve the compound, although perhaps not as effectively as polar aprotic solvents. The ability of these solvents to engage in dipole-dipole interactions will be key.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of solvents.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

Caption: Experimental workflow for determining solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the desired solvent.[6]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Vigorous shaking is recommended.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Hazard Statements from a similar compound (1-Bromo-2-fluoro-3-nitrobenzene):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-